molecular formula C15H14F3NO B2974883 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(trifluoromethyl)phenyl)methanone CAS No. 1797904-57-4

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(trifluoromethyl)phenyl)methanone

Cat. No. B2974883
CAS RN: 1797904-57-4
M. Wt: 281.278
InChI Key: JZAXYXLJFNIRAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(trifluoromethyl)phenyl)methanone, also known as AT-121, is a novel chemical compound that has been developed for its potential use as a painkiller. It is a mixed opioid receptor agonist and nociceptin receptor antagonist, which means that it can provide pain relief without the risk of addiction or respiratory depression associated with traditional opioids.

Scientific Research Applications

Synthesis and Antibacterial Activity

One area of research involves the synthesis and evaluation of compounds with similar structural frameworks for their antibacterial properties. For instance, a study on the synthesis and antibacterial activity of novel derivatives highlights the potential of such compounds in the development of new antibacterial agents. This work demonstrated the in vitro antibacterial efficacy of synthesized compounds, suggesting a valuable approach to combating bacterial infections (B. Reddy et al., 2011).

Analgesic Properties and Narcotic Antagonist Activities

Research into azabicycloalkanes has explored their analgesic and narcotic antagonist activities. By varying structural parameters of 1-phenyl-6-azabicyclo[3.2.1]octanes, studies have identified compounds with well-balanced antagonist-analgesic properties, suggesting their potential use in pain management and the treatment of narcotic addiction (M. Takeda et al., 1977).

Novel Synthesis Methods

There has been significant interest in developing new synthetic methods for azabicyclo compounds. One study describes a novel synthesis approach for 2-Alkoxy-3-hydroxytropones and 2,7-Dihydroxytropones from Dialkoxy-8-oxabicyclo[3.2.1]oct-6-en-3-ones, showcasing advanced techniques in organic synthesis and the potential for creating diverse chemical entities for further pharmacological evaluation (H. Zinser et al., 2004).

Potential Antiviral Agents

Another avenue of research has focused on the design and synthesis of tricyclic compounds with unique amine moieties for anti-influenza virus activity. This includes the identification of compounds with potent anti-influenza A virus activity, which could lead to new treatments for influenza (M. Oka et al., 2001).

Conformationally Restricted Pipecolic Acid Analogues

The synthesis of conformationally restricted pipecolic acid analogues has also been reported, demonstrating the versatility of azabicyclo compounds in synthesizing complex structures that could have applications in medicinal chemistry (D. Radchenko et al., 2009).

properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO/c16-15(17,18)11-4-1-3-10(9-11)14(20)19-12-5-2-6-13(19)8-7-12/h1-5,9,12-13H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAXYXLJFNIRAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(trifluoromethyl)phenyl)methanone

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